3,3-dimethylhexanoic Acid
Overview
Description
3,3-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the third carbon atom of the hexanoic acid chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 3,3-dimethylhexanol using oxidizing agents such as potassium permanganate or chromium
Properties
IUPAC Name |
3,3-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNLXFTAIDOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463632 | |
Record name | 3,3-dimethylhexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90808-83-6 | |
Record name | 3,3-dimethylhexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 3,3-dimethylhexanoic acid?
A1: The synthesis of this compound represents a novel approach to creating β,β,β-trialkyl α-amino acids. These amino acids, particularly those with bulky substituents, are challenging to synthesize through traditional methods. The research demonstrates a new route to these valuable compounds using readily available starting materials and air-stable organoiron complexes. [] This approach could potentially open doors for synthesizing a wider range of β,β,β-trialkyl α-amino acids with diverse applications in peptide design, pharmaceutical development, and other fields.
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